Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Description

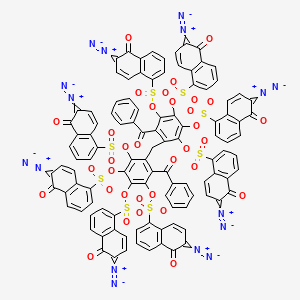

Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a highly complex polyfunctional aromatic compound characterized by a central methylene-bridged tetrasubstituted benzene core, modified with eight diazonaphthalene sulphonate groups. This architecture confers unique photochemical and thermochemical reactivity, particularly in applications requiring photoactive crosslinking or radical-mediated polymerization . The compound’s diazo groups (-N₂⁺) and sulphonate (-SO₃⁻) moieties enhance solubility in polar solvents while enabling UV-triggered decomposition pathways, making it valuable in photoresist technologies and specialty coatings .

Properties

CAS No. |

83346-78-5 |

|---|---|

Molecular Formula |

C107H52N16O34S8 |

Molecular Weight |

2362.2 g/mol |

IUPAC Name |

[3-benzoyl-2-[[2-benzoyl-3,4,5,6-tetrakis[(6-diazo-5-oxonaphthalen-1-yl)sulfonyloxy]phenyl]methyl]-4,5,6-tris[(6-diazo-5-oxonaphthalen-1-yl)sulfonyloxy]phenyl] 6-diazo-5-oxonaphthalene-1-sulfonate |

InChI |

InChI=1S/C107H52N16O34S8/c108-116-72-43-35-54-62(92(72)126)19-7-27-80(54)158(134,135)150-100-70(88(90(124)52-15-3-1-4-16-52)102(152-160(138,139)82-29-9-21-64-56(82)37-45-74(118-110)94(64)128)106(156-164(146,147)86-33-13-25-68-60(86)41-49-78(122-114)98(68)132)104(100)154-162(142,143)84-31-11-23-66-58(84)39-47-76(120-112)96(66)130)51-71-89(91(125)53-17-5-2-6-18-53)103(153-161(140,141)83-30-10-22-65-57(83)38-46-75(119-111)95(65)129)107(157-165(148,149)87-34-14-26-69-61(87)42-50-79(123-115)99(69)133)105(155-163(144,145)85-32-12-24-67-59(85)40-48-77(121-113)97(67)131)101(71)151-159(136,137)81-28-8-20-63-55(81)36-44-73(117-109)93(63)127/h1-50H,51H2 |

InChI Key |

HCLMOGBDEFFGAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=[N+]=[N-])C4=O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=[N+]=[N-])C6=O)OS(=O)(=O)C7=CC=CC8=C7C=CC(=[N+]=[N-])C8=O)OS(=O)(=O)C9=CC=CC1=C9C=CC(=[N+]=[N-])C1=O)CC1=C(C(=C(C(=C1OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves multiple steps, starting with the preparation of the benzoylbenzene intermediates. These intermediates are then subjected to diazotization reactions to introduce the diazo groups. The reaction conditions typically involve the use of strong acids and bases, as well as controlled temperatures to ensure the stability of the diazo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the diazo groups to amines.

Substitution: The benzoylbenzene groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoylbenzene compounds

Scientific Research Applications

Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for certain diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The diazo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzoylbenzene groups can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulphonated Diazonaphthalene Family

The compound’s closest analogues include derivatives with varying degrees of sulphonation and diazo substitution. Evidence from synthetic chemistry literature highlights two key analogues:

Triester of 4,4'-methylenebis[2-(2-hydroxy-5-methylbenzyl)-3,6-dimethylphenol] and 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid (1:2 ratio) Structural Differences: Lacks the octakis substitution pattern, featuring only two diazonaphthalene sulphonate groups. Functional Impact: Reduced photochemical activity due to fewer diazo groups, limiting its utility in high-resolution photoresists. However, it exhibits superior thermal stability (>250°C vs. ~180°C for the octakis derivative) .

Triester of 4,4'-methylenebis[2-(2-hydroxy-5-methylbenzyl)-3,6-dimethylphenol] and 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid (1:3 ratio) Structural Differences: Three diazonaphthalene sulphonate groups, intermediate in complexity. Functional Impact: Balances solubility and reactivity, but suffers from hydrolytic instability in aqueous environments (t₁/₂ = 48 hours vs. >72 hours for the octakis compound) .

Comparative Data Table

| Property | Octakis Derivative (Target Compound) | 1:2 Triester Analogue | 1:3 Triester Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | ~2,450 | ~1,200 | ~1,550 |

| Solubility in DMSO (mg/mL) | >500 | 320 | 420 |

| UV Decomposition Onset (nm) | 365 | 405 | 385 |

| Thermal Decomposition Onset (°C) | 180 | 255 | 210 |

| Hydrolytic Stability (t₁/₂, pH 7) | >72 hours | >100 hours | 48 hours |

Sources: Synthetic and stability data derived from sulfonated diazo compound studies .

Reactivity and Application-Specific Performance

- Photoresist Efficiency : The octakis derivative generates 8× more reactive radicals per molecule upon UV exposure compared to the 1:2 and 1:3 triesters, enabling finer lithographic patterning (<10 nm resolution vs. >30 nm for triesters) .

- Environmental Stability : The 1:2 triester’s lower sulphonate density reduces hygroscopicity, making it preferable for humidity-sensitive applications despite its lower reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Synthesis : Use multi-step organic reactions under controlled conditions (e.g., refluxing with catalysts, as seen in ). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize stoichiometry to account for the compound’s eight sulphonate groups.

- Characterization : Employ spectroscopic techniques (e.g., NMR for structural confirmation, FT-IR for functional groups) and mass spectrometry for molecular weight validation. Purity assessment requires HPLC (≥95% purity, as in ). Thermal stability can be tested via differential scanning calorimetry (DSC) .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Avoid dust formation (use fume hoods) and ensure ventilation. Follow GHS guidelines for acute toxicity and skin corrosion ( ).

- Storage : Store at 2–8°C in dry conditions to prevent decomposition. Use inert atmospheres if reactive functional groups (e.g., diazo) are present .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reactions involving this compound?

- Simulate reaction kinetics and mass transfer using COMSOL to predict optimal temperature, pressure, and solvent conditions. AI integration enables real-time adjustments (e.g., smart laboratories in ). Validate simulations with empirical data from DSC or HPLC .

Q. What experimental designs resolve contradictions in reported stability data?

- Conduct controlled studies under varying conditions (pH, temperature, light). For example:

| Condition | Parameter Tested | Method | Reference |

|---|---|---|---|

| 50°C, pH 7 | Thermal decomposition | DSC | |

| UV exposure | Photodegradation | HPLC-MS |

- Cross-reference decomposition products (e.g., hydrogen bromide, nitrogen oxides) with GC-MS and toxicity profiles .

Q. How can this compound be applied in membrane separation technologies?

- Leverage its sulphonate groups for ion-exchange membranes. Test selectivity and permeability using diffusion cells (e.g., H-cell setups). Compare performance with commercial membranes under standardized conditions (e.g., CRDC subclass RDF2050104 in ) .

Q. What frameworks guide mechanistic studies of its diazo group reactivity?

- Link experiments to theoretical frameworks (e.g., frontier molecular orbital theory for cycloadditions). Use transient absorption spectroscopy to track intermediates. Align with ’s emphasis on conceptual frameworks to interpret reaction pathways .

Methodological Considerations

- Data Analysis : Use multivariate statistics to distinguish noise from significant trends (e.g., PCA for spectroscopic data).

- Collaboration : Integrate chemical engineering principles ( ) with synthetic chemistry for scalable processes.

- Ethics : Adopt FAIR data principles to ensure reproducibility, as emphasized in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.